![molecular formula C17H16Cl3NO3 B2688103 Butyl 5-chloro-1-(2,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylate CAS No. 242471-97-2](/img/structure/B2688103.png)
Butyl 5-chloro-1-(2,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylate
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Overview
Description
“Butyl 5-chloro-1-(2,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylate” is a chemical compound. Unfortunately, there isn’t much specific information available about this compound .
Chemical Reactions Analysis
The chemical reactions of a compound depend on its molecular structure. Without specific information about the structure of “Butyl 5-chloro-1-(2,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylate”, it’s difficult to predict its reactions .Scientific Research Applications
Complexation and Molecular Interactions
Research by Zimmerman, Wu, and Zeng (1991) on the complexation behavior of molecular tweezers with carboxylic acids highlights the significant effects of microenvironment on complex formation through hydrogen bonds and π-stacking interactions. This study underscores the nuanced interactions that can occur in molecules with carboxylic acid groups, similar to Butyl 5-chloro-1-(2,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylate, indicating its potential application in the design of molecular recognition systems (S. Zimmerman, Weiming Wu, Z. Zeng, 1991).
Synthesis and Characterization of Novel Compounds
Ge, Jia, Wang, Sun, Duan, and Wang's (2014) work on the synthesis and characterization of novel oxadiazole derivatives from a carboxylic acid precursor demonstrates the versatility of carboxylate compounds in synthesizing derivatives with varied optical properties. This research suggests the potential of Butyl 5-chloro-1-(2,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylate in the development of novel materials with specific fluorescence characteristics, which could have applications in sensing, imaging, or materials science (Yan-qing Ge et al., 2014).
Catalytic Applications and Reaction Mechanisms
The research into catalytic systems and reaction mechanisms, such as the cobalt carbonyl-catalyzed hydroesterification of butadiene described by Matsuda (1973), provides insight into how compounds with carboxylate groups might participate in complex catalytic processes to synthesize economically important esters. This indicates potential applications of Butyl 5-chloro-1-(2,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylate in catalysis and organic synthesis (A. Matsuda, 1973).
Future Directions
properties
IUPAC Name |
butyl 5-chloro-1-[(2,4-dichlorophenyl)methyl]-6-oxopyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl3NO3/c1-2-3-6-24-17(23)12-7-15(20)16(22)21(10-12)9-11-4-5-13(18)8-14(11)19/h4-5,7-8,10H,2-3,6,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WACZMRUPDJQXPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CN(C(=O)C(=C1)Cl)CC2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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